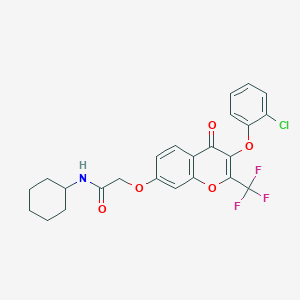![molecular formula C29H33ClN2O3 B11595731 methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11595731.png)
methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(1-(3-chloro-4-méthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-[2-(cyclohex-1-én-1-yl)éthyl]-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est un composé organique complexe doté d'une structure unique qui comprend un cycle pyrrole, un cycle cyclohexène et divers substituants.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[(1-(3-chloro-4-méthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-[2-(cyclohex-1-én-1-yl)éthyl]-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique plusieurs étapes. Les matières premières comprennent généralement le 3-chloro-4-méthylphényl, le 2,5-diméthyl-1H-pyrrole et le cyclohex-1-én-1-yl éthyle. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour faciliter la formation du produit souhaité. Par exemple, il a été démontré que l'utilisation de catalyseurs Au/ZnO est efficace dans des réactions similaires d'estérification oxydante .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprendrait des étapes telles que la purification et la cristallisation pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(1-(3-chloro-4-méthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-[2-(cyclohex-1-én-1-yl)éthyl]-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent conduire à la formation de différents dérivés du composé.
Substitution : Le composé peut subir des réactions de substitution, où un ou plusieurs substituants sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions. Les conditions varient en fonction de la réaction et du produit souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner différents dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé.
Applications De Recherche Scientifique
Le 4-[(1-(3-chloro-4-méthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-[2-(cyclohex-1-én-1-yl)éthyl]-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle a diverses applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé dans la synthèse d'autres molécules complexes et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles et ses interactions avec différentes biomolécules.
Médecine : Le composé est étudié pour ses propriétés thérapeutiques potentielles et comme composé de tête dans le développement de médicaments.
Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du 4-[(1-(3-chloro-4-méthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-[2-(cyclohex-1-én-1-yl)éthyl]-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, ce qui entraîne des modifications de leur activité et des effets biologiques subséquents. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé similaire utilisé dans diverses réactions chimiques et applications industrielles.
Acétylacétone : Un autre composé ayant des propriétés chimiques et des applications similaires.
Unicité
Le 4-[(1-(3-chloro-4-méthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]-1-[2-(cyclohex-1-én-1-yl)éthyl]-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est unique en raison de sa structure spécifique et de la présence de plusieurs groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C29H33ClN2O3 |
|---|---|
Poids moléculaire |
493.0 g/mol |
Nom IUPAC |
methyl (4Z)-4-[[1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C29H33ClN2O3/c1-18-11-12-24(17-26(18)30)32-19(2)15-23(20(32)3)16-25-27(29(34)35-5)21(4)31(28(25)33)14-13-22-9-7-6-8-10-22/h9,11-12,15-17H,6-8,10,13-14H2,1-5H3/b25-16- |
Clé InChI |
PXZSJESGIISUNN-XYGWBWBKSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11595657.png)
![Methyl 6-[(4-methylphenyl)carbonyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11595664.png)
![6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11595671.png)
![Propan-2-yl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11595679.png)
![9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595693.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595694.png)
![7-(3-ethoxypropyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11595702.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595711.png)

![5-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11595719.png)
![(2E)-N-benzyl-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595720.png)
![4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11595721.png)
![4,4-dimethyl-13-(3-methylbutylsulfanyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11595738.png)
![(5Z)-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595739.png)
